molecular formula C9H5F2NO B13499649 2-(2,2-Difluoroacetyl)benzonitrile

2-(2,2-Difluoroacetyl)benzonitrile

Cat. No.: B13499649
M. Wt: 181.14 g/mol
InChI Key: PNVQXWRFTJITHA-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroacetyl)benzonitrile: is an organic compound with the molecular formula C9H5F2NO It is a derivative of benzonitrile, where the benzene ring is substituted with a difluoroacetyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroacetyl)benzonitrile typically involves the reaction of benzonitrile with difluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

C6H5CN+ClCOCF2HC6H4(CN)(COCF2H)+HCl\text{C}_6\text{H}_5\text{CN} + \text{ClCOCF}_2\text{H} \rightarrow \text{C}_6\text{H}_4(\text{CN})(\text{COCF}_2\text{H}) + \text{HCl} C6​H5​CN+ClCOCF2​H→C6​H4​(CN)(COCF2​H)+HCl

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroacetyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The difluoroacetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the difluoroacetyl group under basic or acidic conditions.

Major Products

    Oxidation: Formation of difluoroacetic acid derivatives.

    Reduction: Formation of 2-(2,2-difluoroethyl)benzonitrile.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

2-(2,2-Difluoroacetyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroacetyl)benzonitrile depends on its specific application. In general, the difluoroacetyl group can interact with various molecular targets, such as enzymes or receptors, leading to changes in their activity. The nitrile group can also participate in interactions with biological molecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, lacking the difluoroacetyl group.

    2-(2,2-Dichloroacetyl)benzonitrile: Similar structure but with chlorine atoms instead of fluorine.

    2-(2,2-Difluoroacetyl)phenol: Similar structure but with a hydroxyl group instead of a nitrile.

Uniqueness

2-(2,2-Difluoroacetyl)benzonitrile is unique due to the presence of the difluoroacetyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H5F2NO

Molecular Weight

181.14 g/mol

IUPAC Name

2-(2,2-difluoroacetyl)benzonitrile

InChI

InChI=1S/C9H5F2NO/c10-9(11)8(13)7-4-2-1-3-6(7)5-12/h1-4,9H

InChI Key

PNVQXWRFTJITHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)C(F)F

Origin of Product

United States

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